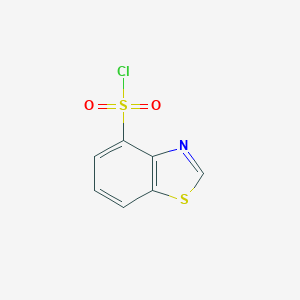
2',3'-O-Isopropylidene-5-fluorouridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2',3'-O-Isopropylidene-5-fluorouridine involves several key steps, including the protection of uracil base, conversion to corresponding epoxides, and regioselective opening of the oxirane ring. For instance, 4'-Fluoro-2',3'-O-isopropylidenecytidine, a related compound, is synthesized through the interaction of 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine with triazole and 4-chlorophenyl dichlorophosphate, followed by ammonolysis. This process highlights the complex methodologies employed in obtaining fluorinated nucleosides (Ivanov et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and NMR spectroscopy reveals detailed insights into the conformation and configuration of 2',3'-O-Isopropylidene-5-fluorouridine. Studies on related fluorinated nucleosides demonstrate the influence of fluorine atoms on the sugar puckering, which can significantly affect the molecule's biological activity and interactions. For example, the synthesis and crystal structures of O-2',3'-cyclic ketals of 5-fluorouridine show the anti-conformation at the N-glycosidic bond and the sugar puckering modifications due to fluorine substitution (Malecki et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2',3'-O-Isopropylidene-5-fluorouridine are diverse, ranging from halogenation to cycloaddition reactions. The presence of the fluorine atom introduces unique reactivity patterns, such as the formation of stable cyclic adducts in bromination reactions and specific radical cyclizations leading to various nucleoside derivatives. These reactions not only illustrate the compound's versatility but also its potential as a precursor in the synthesis of biologically active molecules (Sugawara et al., 1988).
Wissenschaftliche Forschungsanwendungen
Cancer Therapy and Antitumor Activity :
- 2′-deoxy-5-fluoro-5′-O-1′′,3′′,2′′-oxazaphosphacyclohex-2′′-yluridine 2′′-oxide has shown marginal activity against S 180 sarcoma but with low toxicity, indicating potential for further testing in cancer therapy (Hunston, Jehangir, Jones, & Walker, 1980).
- 5'-Fluorouridine derivatives, such as nucleolipids, show promise as cancer-targeting agents, potentially interacting with oligonucleotides and forming artificial lipid bilayers (Malecki, Ottenhaus, Werz, Knies, Montilla Martinez, & Rosemeyer, 2014).
- 5'-dFUrd (a fluoropyrimidine derivative) demonstrates potential as an effective and less toxic antitumor agent, particularly in treating Ehrlich ascites tumors in CF-1 mice (Armstrong & Diasio, 1980).
Hepatitis C Virus (HCV) Research :
- 4'-Fluoro uridine 5'-O-triphosphate effectively inhibits HCV RNA-dependent RNA polymerase and has potential therapeutic applications against HCV (Ivanov, Liudva, Mukovnia, Kochetkov, Tunitskaia, & Aleksnadrova, 2010).
Biochemical and Spectroscopic Analysis :
- Noninvasive spectroscopy can effectively follow the intracellular metabolism of fluoropyrimidine antimetabolites in cultured tumor cells, providing valuable information for understanding tumor cell response to these agents (Keniry, Benz, Shafer, & James, 1986).
- 19F NMR allows for non-invasive monitoring of 5-fluorouracil metabolism in tumors and the liver, potentially improving cancer treatment strategies (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Chemical Synthesis and Modification :
- A new N3-imide protecting group of 5-fluorouridine allows for the synthesis of 5′-O-Acryloyl-5-fluorouridine with a chemoselective method, contributing to advancements in chemical synthesis (Akiyama, Kumegawa, Takesue, Nishimoto, & Ozaki, 1990).
Analytical Techniques :
- Analytical isotachophoresis effectively separates and quantifies 5-fluorouracil and 5'-deoxy-5-fluorouridine in plasma, suitable for simultaneous measurements of fluorinated pyrimidines in clinical practice (Gastavsson, Almersjö, Berne, & Waldenström, 1983).
Thermal Analysis :
- Thermal analysis of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine reveals its melting temperature and specific heat capacity, important for understanding its stability and decomposition properties (Zhang, Zhou, Liu, & Huang, 2014).
Eigenschaften
IUPAC Name |
5-fluoro-1-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7?,8?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTMLCXJMYPWGR-NPDIDSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950659 | |
| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-O-Isopropylidene-5-fluorouridine | |
CAS RN |
2797-17-3 | |
| Record name | Uridine, 5-fluoro-2',3'-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)



![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)